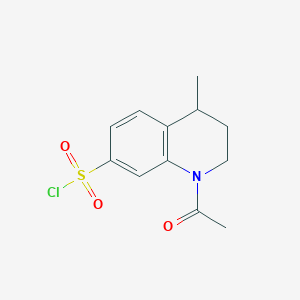
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride” is a chemical compound with the CAS Number: 2138060-23-6 . It has a molecular weight of 287.77 and is typically in powder form .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, such as this compound, can be achieved through a three-component cascade reaction . This involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The IUPAC name of this compound is 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride . Its InChI code is 1S/C12H14ClNO3S/c1-8-5-6-14 (9 (2)15)12-7-10 (18 (13,16)17)3-4-11 (8)12/h3-4,7-8H,5-6H2,1-2H3 .Chemical Reactions Analysis
The synthesis of this compound involves a cascade reaction, which is a sequence of reactions where the product of one reaction serves as the reactant for the next . This type of reaction is valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 287.77 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Analytical Applications in Neuroscience
A study by Inoue et al. (2008) developed a highly sensitive high-performance liquid chromatographic method for the simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines (TIQs) in rat brains, utilizing derivatization with fluorescent labeling reagents. This method could potentially be adapted for compounds structurally related to 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, indicating its relevance in neuroscience research for detecting and quantifying neuroactive compounds in biological samples Inoue, Daisuke Matsubara, Tsuruta, 2008.
Catalysis in Organic Synthesis
Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst that promoted the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. The utilization of such catalysts in the synthesis of complex quinoline derivatives highlights the potential application of 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in facilitating organic reactions, thereby contributing to the field of green chemistry and sustainable synthesis methods Goli-Jolodar, Shirini, Seddighi, 2016.
Antimicrobial and Antioxidant Activities
A series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines synthesized by Jyothish Kumar and Vijayakumar (2017) were evaluated for their antimicrobial and antioxidant activities. This study suggests the significant potential of sulfonyl chloride derivatives, like 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, in pharmaceutical chemistry for developing new antibacterial, antifungal, and antioxidant agents Jyothish Kumar, Vijayakumar, 2017.
Synthesis of Hexahydroquinolines
Khazaei et al. (2013) demonstrated the use of sulfonic acid functionalized pyridinium chloride as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines. This illustrates the utility of sulfonyl chloride derivatives in catalyzing multi-component condensation reactions, underscoring the role of 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in synthesizing complex organic molecules Khazaei, Zolfigol, Moosavi‐Zare, Afsar, Zare, Khakyzadeh, Beyzavi, 2013.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H314, H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-acetyl-4-methyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-5-6-14(9(2)15)12-7-10(18(13,16)17)3-4-11(8)12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOYUAYUNJEZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)
methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)
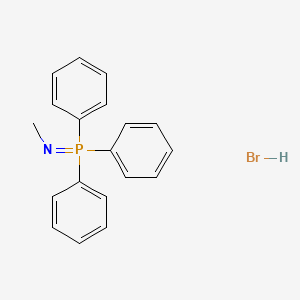
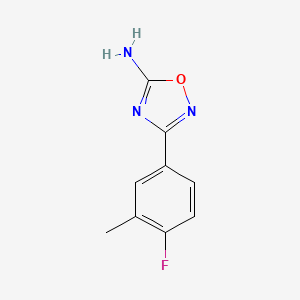

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)
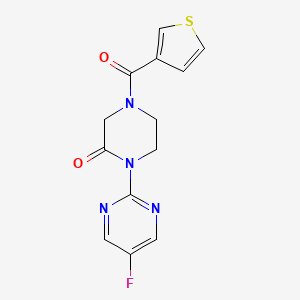
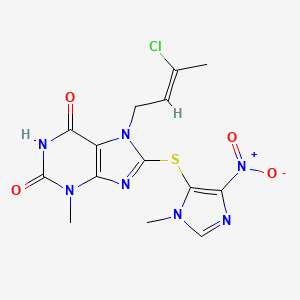
![2,5-dimethyl-N-phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679568.png)

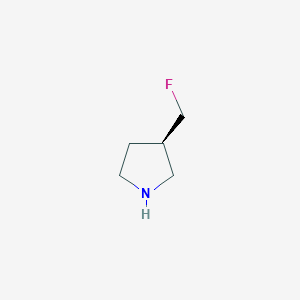
![Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2679573.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)